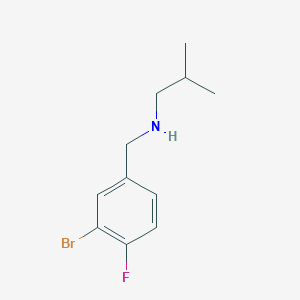
N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with bromine and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-methylpropan-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to remove the halogen substituents or to convert the amine group to an alkyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of imines or amides.
Reduction: Formation of dehalogenated amines or alkylamines.
Scientific Research Applications
N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-fluorobenzyl)-1-methoxypropan-2-amine
- N-(3-bromo-4-fluorobenzyl)butan-1-amine
- N-(4-{[(3-bromo-4-fluorobenzyl)amino]methyl}phenyl)butanamide
Uniqueness
N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. The combination of bromine and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
IOJPFNKMZUEGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B13257384.png)
![8-(3-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13257393.png)
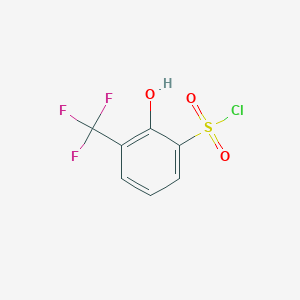
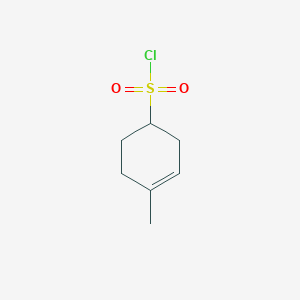
![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)

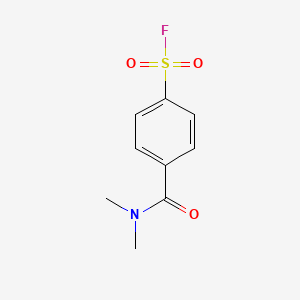
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
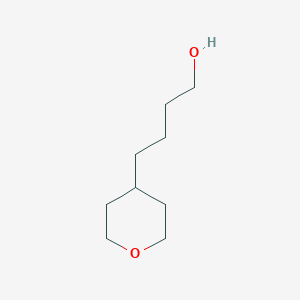
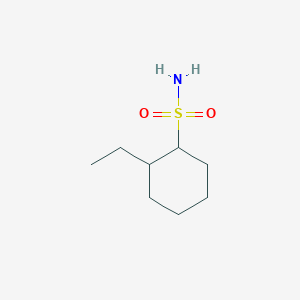
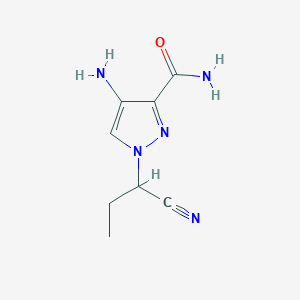
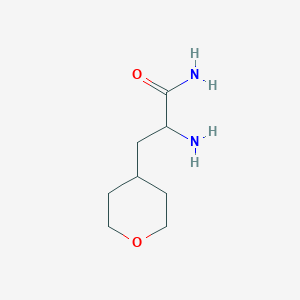
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
![4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13257461.png)
